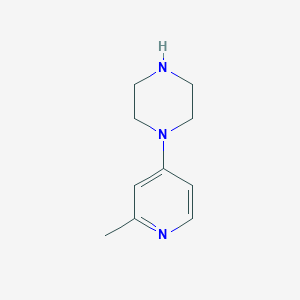

1-(2-Methylpyridin-4-yl)piperazine

Vue d'ensemble

Description

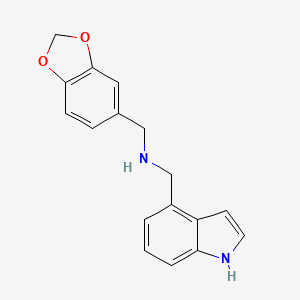

1-(2-Methylpyridin-4-yl)piperazine, also known as MPP, is an organic compound that has been studied for its potential medicinal properties. MPP is a cyclic amine with a piperazine ring, and is a derivative of pyridine. It is a colorless solid with a molecular weight of 180.24 g/mol. It is an important intermediate in the synthesis of pharmaceuticals, and has been used in the synthesis of a variety of drugs, such as bupropion, mirtazapine, and nefazodone.

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Cancer Research : Substituted pyrimidine-piperazine-chromene and -quinoline conjugates, incorporating a structure similar to 1-(2-Methylpyridin-4-yl)piperazine, were synthesized and showed promising anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). These compounds were evaluated for their cytotoxic activities, with some showing better activity than the curcumin drug. Molecular docking studies against Bcl-2 protein indicated good binding affinity, highlighting their potential in cancer therapy (Parveen et al., 2017).

Neuroinflammation : A derivative designed for imaging of IRAK4 enzyme in neuroinflammation via PET scans was synthesized, demonstrating the potential of this compound derivatives in neuroimaging and the study of neuroinflammatory processes (Wang et al., 2018).

Serotonin 5-HT3 Receptor Antagonists : Novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds were synthesized, showing potential as serotonin 5-HT3 receptor antagonists. This research opens avenues for developing new treatments for disorders mediated by the 5-HT3 receptor (Mahesh et al., 2004).

Peptide Derivatization for Mass Spectrometry : Piperazine-based derivatives were explored for the derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry analyses. This application is crucial for enhancing sensitivity and accuracy in proteome analysis (Qiao et al., 2011).

Rho Kinase Inhibition : A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor with potential for treating central nervous system disorders, was developed. This showcases the chemical versatility and therapeutic potential of derivatives related to this compound (Wei et al., 2016).

Mécanisme D'action

Target of Action

1-(2-Methylpyridin-4-yl)piperazine is a chemical compound and a derivative of pyridinylpiperazine Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists .

Mode of Action

If we consider the action of its related compounds, it may interact with its targets (potentially α2-adrenergic receptors) and cause changes in cellular signaling .

Biochemical Pathways

If it acts as an antagonist at α2-adrenergic receptors like its related compounds, it could potentially affect pathways related to neurotransmission and cardiovascular function .

Result of Action

If it acts as an antagonist at α2-adrenergic receptors, it could potentially modulate neurotransmission and cardiovascular function .

Analyse Biochimique

Biochemical Properties

1-(2-Methylpyridin-4-yl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can influence various physiological processes, including neurotransmission and vascular tone regulation. Additionally, this compound may interact with other biomolecules, such as nitric oxide synthase, affecting the production of nitric oxide, a crucial signaling molecule .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting cell signaling pathways . Furthermore, this compound may impact gene expression by modulating transcription factors and other regulatory proteins . These effects can result in alterations in cellular metabolism, including changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an α2-adrenergic receptor antagonist, this compound binds to these receptors, preventing the binding of endogenous agonists and inhibiting receptor activation . This inhibition can lead to downstream effects on various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as improved neurotransmission and vascular tone regulation . High doses of this compound may lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the activity of enzymes such as nitric oxide synthase, impacting the production of nitric oxide . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can result in changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of this compound within specific cellular compartments . These interactions can affect the compound’s overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution . Additionally, post-translational modifications such as phosphorylation may influence the targeting and localization of this compound within cells .

Propriétés

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQSNSVDULSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587921 | |

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98010-38-9 | |

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)